N-(4-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide
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Description
N-(4-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivatives for Therapeutic Potential
Research on heterocyclic derivatives, including compounds similar to N-(4-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide, has shown promising pharmacological potential. Studies have explored their use in targeting various biological pathways and receptors, indicating a broad spectrum of potential therapeutic applications. For instance, derivatives have been evaluated for their anticancer, antimicrobial, anti-inflammatory, and analgesic activities, showcasing their potential in drug development and therapeutic interventions (Faheem, 2018; Mahmoud, El-Bordany, & Elsayed, 2017; Riyadh, Kheder, & Asiry, 2013).
Anticonvulsant Drug Development
A specific compound, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, closely related to the query chemical, has been identified as a new anticonvulsant drug candidate. This highlights the chemical's relevance in the development of novel therapeutic agents for managing seizure disorders, demonstrating the potential for related compounds in anticonvulsant therapy (Severina et al., 2021).
Antimycobacterial Agents
The exploration of pyrazolo-triazine hybrids for their antimycobacterial properties presents another avenue of scientific research. These compounds, including structures akin to this compound, have been evaluated against mycobacterial strains, showing potential as novel agents in the fight against tuberculosis and related diseases (Emmadi et al., 2015).
Synthesis of Novel Derivatives
The synthetic pathways for creating novel derivatives of pyrazolo-triazines have been extensively studied, offering insights into chemical modifications that could enhance biological activity and therapeutic efficacy. These studies contribute to the foundation of knowledge necessary for the development of new drugs based on the pyrazolo-triazine scaffold (Didenko, Voronkova, & Shikhaliev, 2009).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-3-5-15(6-4-14)18-11-19-21(28)25(22-13-26(19)24-18)12-20(27)23-16-7-9-17(29-2)10-8-16/h3-11,13H,12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHVKRNBWLAXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.